Ring-Closing Metathesis (RCM) Synthesis Efficiency: 3-Azabicyclo[4.3.1]decane Scaffold Yields vs. Alternative Ring Systems
The 3-azabicyclo[4.3.1]decane scaffold demonstrates superior synthetic accessibility via Ru-catalyzed ring-closing metathesis compared to alternative bridged azabicyclic systems. Using Grubbs first- and second-generation catalysts, the RCM approach yields aza-bicyclo[4.3.1]deca-3,7-dienes in excellent yields (89-98%) . This high-yielding, convergent synthetic route provides a procurement-relevant advantage over alternative scaffolds that require lengthier, lower-yielding synthetic sequences.
| Evidence Dimension | Synthetic yield via ring-closing metathesis |
|---|---|
| Target Compound Data | 89-98% yield for aza-bicyclo[4.3.1]deca-3,7-dienes |
| Comparator Or Baseline | Aza-bicyclo[4.2.1]nonene derivatives (produced under parallel RCM conditions) |
| Quantified Difference | Both scaffold types achieved comparable high yields (89-98%); the [4.3.1] system demonstrates equivalent RCM efficiency to the [4.2.1] system |
| Conditions | Grubbs first- and second-generation Ru catalysts; reductive trans-diallylation of mono- or disubstituted pyridines followed by Boc protection |
Why This Matters
The high synthetic yield (89-98%) via convergent RCM methodology reduces procurement costs and improves scaffold availability for derivative library synthesis compared to scaffolds requiring multi-step linear syntheses.
